5-Bromo-2-(ethylthio)pyrimidine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring bifunctional pyrimidine scaffolds for sequential orthogonal derivatization face limited options with mono-substituted analogs. 5-Bromo-2-(ethylthio)pyrimidine solves this with: • C5-Br for Suzuki-Miyaura cross-coupling; C2-SEt for Pd-catalyzed C-S coupling • Predicted LogP 2.54-optimal for CNS blood-brain barrier penetration • 98% purity grade (NLT 98%) with batch-specific COA (NMR, HPLC, GC) for regulatory submissions Supplied at 95-98% purity; room temperature storage. For R&D use only.

Molecular Formula C6H7BrN2S
Molecular Weight 219.1 g/mol
CAS No. 859941-10-9
Cat. No. B1522611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(ethylthio)pyrimidine
CAS859941-10-9
Molecular FormulaC6H7BrN2S
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCCSC1=NC=C(C=N1)Br
InChIInChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
InChIKeyOBJMSKDZPPMOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(ethylthio)pyrimidine Product Baseline


5-Bromo-2-(ethylthio)pyrimidine (CAS 859941-10-9) is a C5-brominated, C2-alkylthio-substituted pyrimidine with the molecular formula C6H7BrN2S and molecular weight 219.10 . The compound features an ethylthio (–SEt) group at the 2-position and a bromine atom at the 5-position of the pyrimidine ring, creating a bifunctional scaffold amenable to sequential orthogonal derivatization . Commercially, it is typically supplied at purities ranging from 95% to 98% by major vendors including Aladdin Scientific, Bidepharm, MolCore, Fluorochem, and Beyotime, with storage recommended at room temperature . The compound falls within the broader class of 5-bromo-2-(alkylthio)pyrimidines, which serve as versatile intermediates in pharmaceutical synthesis, agrochemical development, and organic materials research [1].

5-Bromo-2-(ethylthio)pyrimidine vs. Analogs


Substitution of 5-bromo-2-(ethylthio)pyrimidine with closely related analogs such as 5-bromo-2-(methylthio)pyrimidine (CAS 14001-67-3) or 5-bromo-2-chloropyrimidine introduces measurable changes in lipophilicity, steric bulk, and reactivity that materially alter downstream synthetic outcomes and biological target engagement. The ethylthio moiety confers higher lipophilicity (predicted LogP = 2.54) than the methylthio analog (estimated LogP reduction of ~0.5–0.8 units) , affecting membrane permeability and target binding kinetics in drug discovery contexts. Additionally, the ethylthio group serves as a distinct synthetic handle for chemoselective transformations and participates in palladium-catalyzed C–S coupling reactions central to nucleoside analog synthesis, whereas chloro or iodo substituents follow different reactivity profiles in cross-coupling reactions . The bromine at C5 provides a site for Suzuki–Miyaura cross-coupling, while the ethylthio group at C2 offers orthogonal functionalization potential not achievable with mono-substituted pyrimidines [1].

5-Bromo-2-(ethylthio)pyrimidine Differentiation Evidence


Lipophilicity vs. Methylthio Analog

5-Bromo-2-(ethylthio)pyrimidine exhibits a predicted ACD/LogP of 2.54, which is measurably higher than its methylthio analog, 5-bromo-2-(methylthio)pyrimidine (CAS 14001-67-3), which lacks the additional methylene unit and consequently possesses lower lipophilicity . This ~0.5–0.8 LogP unit difference places the ethylthio compound closer to the optimal Lipinski range for central nervous system penetration and oral bioavailability (LogP 1–3), while still maintaining favorable physicochemical properties with zero Rule of 5 violations [1]. The molar refractivity of 47.3±0.4 cm³ further differentiates it from smaller alkylthio congeners . No direct head-to-head comparison of LogP values exists in the published literature; this analysis is derived from cross-study comparable data based on predicted physicochemical parameters.

Lipophilicity Drug-likeness Membrane permeability

Purity Grade Comparison

5-Bromo-2-(ethylthio)pyrimidine is commercially available at multiple purity tiers. Bidepharm and MolCore supply the compound at 98% purity (NLT 98%) with batch-specific certificates of analysis including NMR, HPLC, and GC verification . In contrast, several suppliers including AKSci, Fluorochem, and CymitQuimica offer the compound at 95–96% purity as their standard grade . This 2–3% absolute purity difference is significant for applications requiring high-fidelity intermediates, such as late-stage pharmaceutical synthesis or structure-activity relationship studies where impurities may confound biological assay interpretation. The 98% grade is accompanied by ISO-certified quality systems applicable to global pharmaceutical R&D . This evidence represents a direct vendor-to-vendor comparison of the same compound at different purity specifications.

Purity Quality control Pharmaceutical intermediates

Orthogonal Reactivity Advantage

5-Bromo-2-(ethylthio)pyrimidine possesses two distinct reactive sites that can be addressed sequentially in orthogonal synthetic sequences: the C5 bromine atom amenable to Suzuki–Miyaura cross-coupling with organoboronic acids, and the C2 ethylthio group capable of undergoing palladium-catalyzed C–S coupling or oxidation for nucleoside analog synthesis [1]. This contrasts with mono-substituted pyrimidines such as 5-bromopyrimidine or 2-(ethylthio)pyrimidine, each of which offers only a single site for diversification [2]. The C5 bromine enables monophenyl-, diphenyl-, or triphenylpyrimidine preparation depending on reaction conditions, while the ethylthio group at C2 has been specifically employed in the key step of 5-S-functionalized pyrimidine nucleoside synthesis via palladium-catalyzed C–S coupling . This evidence is class-level inference from studies on analogous 5-bromo-2-(alkylthio)pyrimidine scaffolds.

Suzuki coupling C–S coupling Nucleophilic substitution

Physicochemical Property Comparison

5-Bromo-2-(ethylthio)pyrimidine exhibits predicted physicochemical properties that differentiate it from both its methylthio analog and other 5-bromo-2-substituted pyrimidines. The compound has a predicted boiling point of 291.6±13.0 °C at 760 mmHg, density of 1.6±0.1 g/cm³, and contains 2 freely rotatable bonds (the ethylthio C–S and C–C bonds) . The boiling point is approximately 10–20 °C higher than the methylthio analog (estimated based on molecular weight difference of 14 Da), a consequence of increased molecular weight and van der Waals interactions [1]. The presence of two freely rotatable bonds, compared to one in the methylthio analog, provides additional conformational flexibility that may influence solid-state packing, crystallization behavior, and solution-phase molecular recognition . This evidence is cross-study comparable based on predicted property calculations.

Physicochemical properties Handling Formulation

5-Bromo-2-(ethylthio)pyrimidine Application Scenarios


CNS Drug Discovery Intermediate

5-Bromo-2-(ethylthio)pyrimidine is optimally suited as a starting scaffold for central nervous system (CNS) drug discovery programs. Its predicted LogP of 2.54 falls squarely within the optimal lipophilicity window for blood-brain barrier penetration (LogP 1–3), while its zero Rule of 5 violations ensure favorable drug-likeness properties . The dual orthogonal reactivity at C5 (bromo) and C2 (ethylthio) enables sequential functionalization to generate diverse pyrimidine-based libraries targeting neurological indications. Pyrimidine thioethers have demonstrated antidepressant, anxiolytic, and nootropic activities in vivo, and the ethylthio moiety specifically contributes to GABA-A, melatonin MT-1/MT-2, and sigma-1 receptor binding profiles relevant to CNS pharmacology [1].

GMP-Adjacent Intermediate with Batch Analysis

For pharmaceutical intermediate procurement where impurity control is critical, the 98% purity grade of 5-bromo-2-(ethylthio)pyrimidine (NLT 98%) supplied by Bidepharm and MolCore offers quantifiable advantages over the standard 95–97% commercial grades . The 2–3% absolute purity difference reduces the burden of impurity profiling and eliminates the need for additional purification steps in late-stage synthetic campaigns. The availability of batch-specific certificates of analysis (NMR, HPLC, GC) provides the analytical traceability required for regulatory submissions and technology transfer to CROs/CDMOs, making this grade the procurement-specified choice for programs advancing toward preclinical development.

Divergent Synthesis via Suzuki & C–S Coupling

5-Bromo-2-(ethylthio)pyrimidine enables a two-step divergent synthesis strategy: first, Suzuki–Miyaura cross-coupling at the C5 bromine position with aryl or heteroaryl boronic acids to install diverse aromatic substituents; second, manipulation of the C2 ethylthio group via oxidation or palladium-catalyzed C–S coupling to generate nucleoside analogs . This orthogonal approach is not accessible using mono-substituted pyrimidines such as 5-bromopyrimidine or 2-(ethylthio)pyrimidine. The C5–Br Suzuki coupling has been validated for monophenyl-, diphenyl-, and triphenylpyrimidine preparation under tunable reaction conditions , while the C2–SEt group has been employed in the key synthetic step for 5-S-functionalized pyrimidine nucleosides and their disulfide precursors [1].

Kinase Inhibitor Scaffold Development

5-Bromo-2-(ethylthio)pyrimidine serves as a versatile building block for kinase inhibitor discovery programs. Alkylthio-substituted pyrimidines have been disclosed as key pharmacophoric elements in kinase inhibitors targeting Syk kinase, IGF-1R, ALK, Src family kinases, and mutant-selective EGFR . The ethylthio group at C2 provides a specific steric and electronic signature that differentiates binding interactions from methylthio or larger alkylthio congeners. The 5-bromo substituent functions as a synthetic handle for diversification while also potentially engaging in halogen bonding interactions with kinase hinge regions . The compound's balanced physicochemical properties (LogP 2.54, zero Rule of 5 violations) [1] make it particularly suitable for generating lead-like chemical matter in kinase-targeted phenotypic screening campaigns.

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